N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-4-morpholin-4-ylpyridine-2-carboxamide
Description
N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-4-morpholin-4-ylpyridine-2-carboxamide is a compound of interest due to its diverse applications in scientific research. Known for its unique structural properties, it has been utilized in various fields, including chemistry, biology, medicine, and industry. The compound's distinctive arrangement of functional groups grants it specific reactivity and biological activity, making it a subject of numerous studies.
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-4-morpholin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-14-3-1-13(2-4-14)16-12-17(16)22-19(24)18-11-15(5-6-21-18)23-7-9-25-10-8-23/h1-6,11,16-17H,7-10,12H2,(H,22,24)/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPFIGHTVHFDAD-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)C(=O)NC3CC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC(=NC=C2)C(=O)N[C@@H]3C[C@H]3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanation Reaction: : The synthesis of the compound often begins with a cyclopropanation reaction, where an alkene reacts with a carbene precursor to form the cyclopropyl group. The presence of a fluorophenyl group enhances the stability and reactivity of the resulting cyclopropane ring.
Pyridine Functionalization: : Pyridine derivatives are then functionalized through nucleophilic substitution reactions to introduce the morpholine and carboxamide groups.
Amide Bond Formation: : The final step involves the formation of the amide bond, typically achieved through coupling reactions using reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to improve efficiency and yield. Scaling up the reaction requires meticulous control of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and morpholine groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: : Reduction reactions can occur at the pyridine ring, converting it into piperidine derivatives under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like KMnO4 or CrO3 are commonly used for oxidation.
Reducing Agents: : Catalysts such as Pd/C and hydrogen gas are employed for reduction reactions.
Substitution Reagents: : Halogens, nitrating agents, and alkylating agents are typical reagents for substitution reactions.
Major Products
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, facilitating the creation of complex molecules through its reactive functional groups.
Biology
In biological research, this compound serves as a molecular probe to study enzyme-substrate interactions, particularly in the context of its fluorophenyl and morpholine moieties.
Medicine
Medically, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties, owing to its ability to modulate specific biochemical pathways.
Industry
Industrially, the compound is incorporated into materials science for developing advanced polymers and coatings due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through the interaction of its fluorophenyl group with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances the binding affinity, while the morpholine ring facilitates solubility and cellular uptake. The carboxamide group plays a crucial role in hydrogen bonding with target molecules, influencing the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]-4-morpholin-4-ylpyridine-2-carboxamide: : Similar in structure but with a chlorine atom instead of fluorine.
N-[(1R,2S)-2-(4-Methylphenyl)cyclopropyl]-4-morpholin-4-ylpyridine-2-carboxamide: : Features a methyl group in place of the fluorine atom.
N-[(1R,2S)-2-(4-Bromophenyl)cyclopropyl]-4-morpholin-4-ylpyridine-2-carboxamide: : Contains a bromine atom, influencing its reactivity and biological properties.
Uniqueness
The presence of the fluorophenyl group in N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-4-morpholin-4-ylpyridine-2-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced electron-withdrawing effects. This distinctiveness makes it a valuable compound for targeted research and application development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
